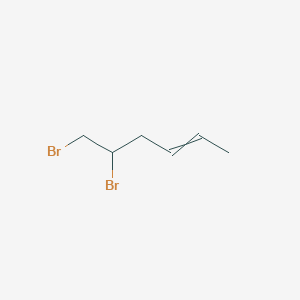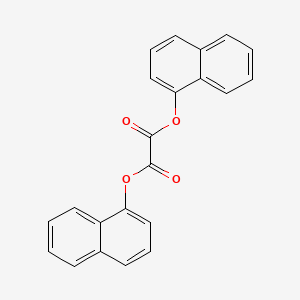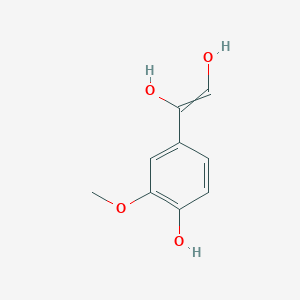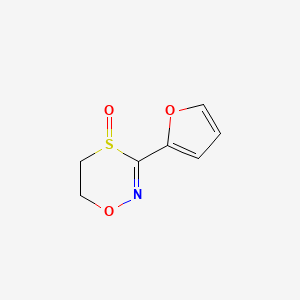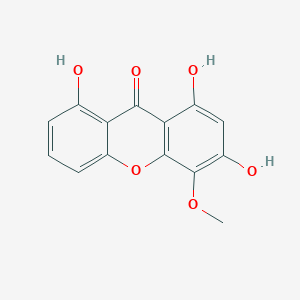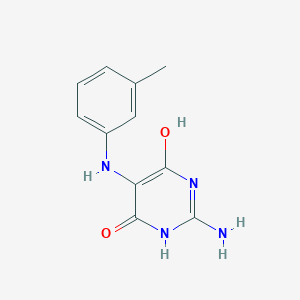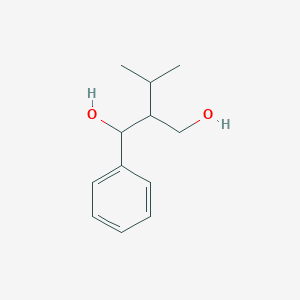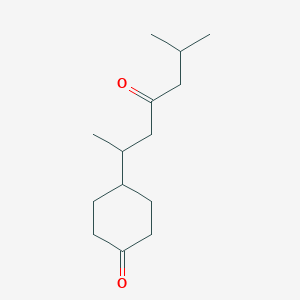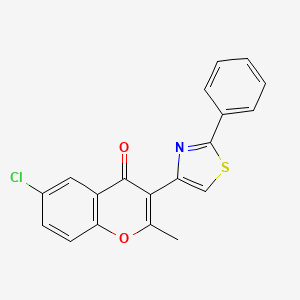
6-Chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of a chromenone core, a thiazole ring, and a phenyl group, which may contribute to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Chromenone Core: Starting with a suitable phenol derivative, the chromenone core can be synthesized through cyclization reactions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Final Coupling: The phenyl group can be attached through a cross-coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications based on its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
6-Chloro-2-methyl-4H-chromen-4-one: Lacks the thiazole and phenyl groups.
2-Methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one: Lacks the chlorine atom.
3-(2-Phenylthiazol-4-yl)-4H-chromen-4-one: Lacks both the chlorine and methyl groups.
Uniqueness
6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the presence of all three functional groups: the chlorine atom, the methyl group, and the phenylthiazole moiety. This combination may confer unique biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
92675-30-4 |
|---|---|
分子式 |
C19H12ClNO2S |
分子量 |
353.8 g/mol |
IUPAC名 |
6-chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C19H12ClNO2S/c1-11-17(18(22)14-9-13(20)7-8-16(14)23-11)15-10-24-19(21-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
IBXKUWAYQLBEBX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C3=CSC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


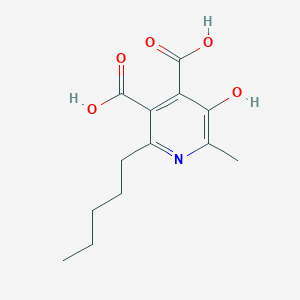
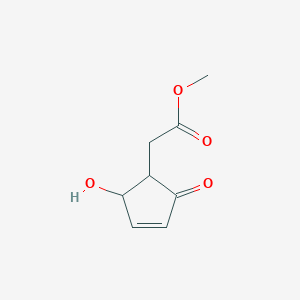
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)

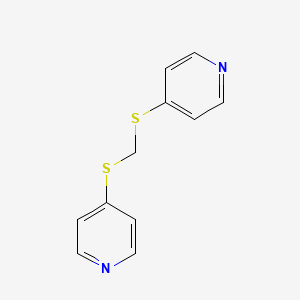
![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
